molecular formula C16H19BClFN2O2 B1406424 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-86-3

1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1406424
M. Wt: 336.6 g/mol
InChI Key: AFXVBBSCUYJQKZ-UHFFFAOYSA-N
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Description

The compound “1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a type of boronic acid derivative . It has an empirical formula of C10H17BN2O2 and a molecular weight of 208.07 . The compound is solid in form .


Synthesis Analysis

The compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . It can also be used in transesterification reactions . The compound has been used in the preparation of Aminothiazoles as γ-secretase modulators . It has also been used in the synthesis of Amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy . Additionally, it has been used in the synthesis of Pyridine derivatives as TGF-β1 and activin A signalling inhibitors .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrazole ring attached to a boronic ester and a phenyl ring . The boronic ester is a tetramethyl-1,3,2-dioxaborolan-2-yl group . The phenyl ring is substituted with chlorine and fluorine .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. It can be used in Suzuki-Miyaura cross-coupling reactions . It can also participate in transesterification reactions . The compound can be used in the synthesis of various other compounds, including Aminothiazoles, Amino-pyrido-indol-carboxamides, and Pyridine derivatives .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 59-64 °C . The compound has an empirical formula of C10H17BN2O2 and a molecular weight of 208.07 .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause respiratory irritation . The compound should be handled with care to avoid exposure .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXVBBSCUYJQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 3
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1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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